molecular formula C14H23NO B1451645 N-(4-Isobutoxybenzyl)-1-propanamine CAS No. 1040685-10-6

N-(4-Isobutoxybenzyl)-1-propanamine

Cat. No.: B1451645
CAS No.: 1040685-10-6
M. Wt: 221.34 g/mol
InChI Key: GRJVQNMJFISESN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Isobutoxybenzyl)-1-propanamine is a useful research compound. Its molecular formula is C14H23NO and its molecular weight is 221.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

  • Bulky Alkylaminophenol Chelates : A study by Olesiejuk et al. (2018) describes the synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, showcasing the potential of structurally demanding N,O-ligands in coordination chemistry. This process involves the Mannich reaction and further functionalization, highlighting the complex synthesis capabilities of related compounds Olesiejuk et al., 2018.

Biochemical Applications

  • Hemoglobin Adducts : Sabbioni et al. (2000) explored the formation of isocyanate-specific hemoglobin adducts in rats exposed to 4,4'-methylenediphenyl diisocyanate, illustrating the biochemical interaction potential of related compounds with proteins. This research highlights the use of N-substituted compounds in studying the biochemistry of exposure to industrial chemicals Sabbioni et al., 2000.

Material Science and Catalysis

  • Catalytic Studies of Magnesium Complexes : Ejfler et al. (2010) reported on the synthesis, characterization, and catalytic studies of magnesium complexes with aminophenolates, indicating the relevance of N-substituted compounds in catalysis and material science Ejfler et al., 2010.

Analytical Characterization

  • Designer Drugs Analysis : Brandt et al. (2015) conducted an analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines, which are structurally related to N-(4-Isobutoxybenzyl)-1-propanamine. This study showcases the analytical challenges and solutions in differentiating and identifying isomers of psychoactive substances Brandt et al., 2015.

Properties

IUPAC Name

N-[[4-(2-methylpropoxy)phenyl]methyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-9-15-10-13-5-7-14(8-6-13)16-11-12(2)3/h5-8,12,15H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJVQNMJFISESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.